![molecular formula C13H17NO4 B3150472 (2e)-3-(3,4-Dimethoxyphenyl)-n-methoxy-n-methylprop-2-enamide CAS No. 689257-75-8](/img/structure/B3150472.png)
(2e)-3-(3,4-Dimethoxyphenyl)-n-methoxy-n-methylprop-2-enamide
Overview
Description
(2e)-3-(3,4-Dimethoxyphenyl)-n-methoxy-n-methylprop-2-enamide, commonly known as DMPEA, is a chemical compound that is used in scientific research. It is a member of the amphetamine family of compounds and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
- Application : Researchers study its biosynthesis pathways, enzymatic reactions, and ecological roles. Understanding its production and function contributes to our knowledge of plant defense mechanisms and chemical ecology .
- Application : Scientists investigate its interactions with receptors, enzymes, and cellular processes. It may serve as a lead compound for drug development, especially in areas like pain management or inflammation .
- Application : Researchers explore whether 2,5-dimethoxyphenylacetic acid affects neurotransmitter systems, neuronal activity, or behavior. It could provide insights into brain function and mental health .
- Application : Organic chemists use it as a substrate or reagent in various reactions. Its unique structure allows for diverse transformations, such as Michael additions or Heck couplings .
- Application : Researchers investigate its fate in the environment, including degradation pathways and microbial metabolism. Understanding its biodegradability informs environmental risk assessments .
- Application : Scientists analyze 2,5-dimethoxyphenylacetic acid in biological samples (e.g., urine, blood) to identify potential biomarkers. Changes in its levels may correlate with specific diseases or metabolic pathways .
Natural Product Chemistry and Biosynthesis Studies
Pharmacology and Drug Development
Neuroscience and Psychoactive Properties
Organic Synthesis and Chemical Reactions
Environmental Chemistry and Biodegradation
Metabolomics and Biomarker Discovery
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-methoxy-N-methylprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-14(18-4)13(15)8-6-10-5-7-11(16-2)12(9-10)17-3/h5-9H,1-4H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYRXHZCGQXSLG-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC(=C(C=C1)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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